molecular formula C₇H₆DF B1161485 3-Fluorotoluene-α-d1

3-Fluorotoluene-α-d1

Cat. No.: B1161485
M. Wt: 111.14
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorotoluene-α-d1 is a selectively deuterated analog of 3-fluorotoluene, where a hydrogen atom in the methyl group is replaced by deuterium. This isotopic labeling makes it a valuable compound in reaction mechanism studies and metabolic research, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This property, known as the Kinetic Isotope Effect (KIE), allows researchers to probe and trace reaction pathways, potentially slowing down specific metabolic steps to identify intermediates or to improve the metabolic stability of active compounds . The primary application of this compound is as a key building block and precursor in the synthesis of more complex, deuterated molecules. Its non-deuterated counterpart is used in the synthesis of various active pharmaceutical ingredients (APIs) and pesticide intermediates . By incorporating a deuterium atom at the alpha position of the toluene ring, researchers can develop novel deuterated pharmaceuticals and agrochemicals with potentially optimized absorption, distribution, metabolism, and excretion (ADME) profiles. This compound is strictly for use in laboratory research and chemical synthesis.

Properties

Molecular Formula

C₇H₆DF

Molecular Weight

111.14

Synonyms

1-Fluoro-3-methylbenzene-α-d1;  NSC 8860-α-d1;  m-Fluorotoluene-α-d1

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of 3 Fluorotoluene α D1

Strategies for Site-Specific Deuteration at the Toluene (B28343) α-Position

Achieving deuteration specifically at the benzylic (α) position of toluene and its derivatives is a common objective in synthetic organic chemistry. Several methodologies can be employed, ranging from classical exchange reactions to modern catalytic approaches.

Deuterium (B1214612) Exchange Reactions in the Synthesis of Toluene Derivatives

Hydrogen-deuterium (H/D) exchange reactions represent a direct method for introducing deuterium. These reactions are often catalyzed by acids, bases, or metals and typically involve the reversible abstraction of a proton and its replacement with a deuteron (B1233211) from a deuterium source. For toluene derivatives, the acidity of the benzylic protons can be exploited. Base-catalyzed exchange, for instance, can proceed via a carbanionic intermediate. The choice of base and solvent system is critical to promote exchange at the desired benzylic position while minimizing exchange at the aromatic ring. d-nb.info

Precursor-Based Synthesis Routes for Benzylic Deuteration

An alternative to direct exchange on the final molecule is the use of deuterated precursors in a synthetic sequence. This approach offers greater control over the position of the deuterium label. For the synthesis of 3-Fluorotoluene-α-d1, a plausible route would involve the reduction of a suitable precursor, such as 3-fluorobenzaldehyde, with a deuterated reducing agent. For instance, the use of sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) would introduce a deuterium atom at the benzylic position upon reduction of the carbonyl group to a deuterated hydroxymethyl group. Subsequent conversion of the alcohol to the desired methyl group would complete the synthesis. Another precursor-based method involves the reaction of a Grignard reagent, such as 3-fluorobenzylmagnesium bromide, with a deuterium source like heavy water (D₂O). cdnsciencepub.com

A variety of deuterated building blocks are commercially available, which can be incorporated into synthetic routes. nih.govarkat-usa.org For instance, methods for the synthesis of α,α-dideuterio alcohols from acyl chlorides using samarium(II) iodide and D₂O have been developed. mdpi.com Similarly, deuterated amines can be synthesized from ynamides through a domino keteniminium/iminium activation sequence. nih.gov

Catalytic Hydrogen/Deuterium Exchange Approaches for Fluorotoluenes

Transition metal catalysis offers a powerful and often more selective means of facilitating H/D exchange. Catalysts based on metals like platinum, palladium, iridium, and rhodium can activate C-H bonds and promote exchange with a deuterium source, which can be D₂ gas, heavy water (D₂O), or deuterated solvents. researchgate.netresearchgate.netacs.org For fluorotoluenes, the choice of catalyst and reaction conditions is crucial to ensure selectivity for the benzylic position over the aromatic C-H bonds. Some iron complexes have also shown catalytic activity for H/D exchange in aromatic hydrocarbons. nih.gov The development of flow synthesis methods using catalysts like platinum on alumina (B75360) has demonstrated efficient H/D exchange in aromatic compounds. tn-sanso.co.jp

Isotopic Purity Assessment and Quantification of this compound

Following synthesis, it is imperative to determine the isotopic enrichment and purity of the resulting this compound. This involves quantifying the percentage of molecules that have been successfully deuterated at the target position and identifying the presence of any undesired isotopologues (e.g., non-deuterated or multiply-deuterated species).

Analytical Techniques for Determining Deuterium Incorporation (e.g., ¹H NMR, ¹⁹F NMR, GC-MS)

Several analytical techniques are routinely employed to assess the degree of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : In the ¹H NMR spectrum of this compound, the signal corresponding to the benzylic protons (CH₃) would be significantly diminished in intensity compared to the spectrum of the non-deuterated compound. chemicalbook.comhmdb.cachemicalbook.com The integration of the residual proton signal relative to a non-deuterated internal standard or other protons in the molecule allows for the calculation of the deuterium incorporation percentage. ox.ac.uk

¹⁹F NMR : As fluorine-19 is a 100% naturally abundant and highly sensitive NMR nucleus, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. nanalysis.comacs.org While ¹⁹F NMR itself does not directly show the deuterium, the coupling between fluorine and the benzylic protons (or deuteron) can be observed. The disappearance or change in the multiplicity of the fluorine signal coupled to the benzylic position can provide information about the success of the deuteration. Quantitative ¹⁹F NMR can be used for purity determination of fluorinated compounds. researchgate.netacgpubs.orgrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a highly sensitive technique for separating the components of a mixture and determining their molecular weights. For this compound, GC separates the deuterated compound from any unreacted starting material or byproducts. scioninstruments.com The mass spectrometer then provides the mass-to-charge ratio (m/z) of the molecular ion. A successful deuteration will result in an increase of one mass unit compared to the non-deuterated 3-fluorotoluene (B1676563). By comparing the relative intensities of the ion peaks corresponding to the deuterated and non-deuterated species, the isotopic enrichment can be accurately quantified. rsc.orgnih.govresearchgate.netresearchgate.net

The following table summarizes the key analytical techniques and their application in the analysis of this compound:

Analytical TechniqueInformation ProvidedKey Advantages
¹H NMR Quantification of deuterium incorporation by observing the decrease in the proton signal at the benzylic position.Readily available, provides structural information.
¹⁹F NMR Confirms changes in the chemical environment of the fluorine atom due to deuteration through changes in coupling patterns.High sensitivity, no background signals in biological samples. acs.org
GC-MS Separation and mass analysis to confirm the mass increase due to deuterium incorporation and quantify isotopic purity.High sensitivity and accuracy for isotopic ratio analysis. nih.govresearchgate.net

Methodologies for Isotopic Homogeneity Verification

To verify isotopic homogeneity, it is often necessary to perform multiple analyses on different portions of the sample. Reproducibility of the isotopic enrichment values across these measurements provides confidence in the homogeneity of the material. rsc.org Furthermore, for applications requiring very high purity, advanced techniques such as molecular rotational resonance (MRR) spectroscopy can be employed. MRR is capable of distinguishing between different isotopologues and isotopomers with high precision, offering a detailed picture of the isotopic composition of a sample. nih.gov

Advancements in Stereoselective Deuteration of Benzylic Protons

The site- and enantioselective incorporation of deuterium at the benzylic position of prochiral toluenes represents a significant challenge and an area of intense research in synthetic chemistry. researchgate.netresearchgate.net The development of catalytic asymmetric methods to control the stereochemistry of the resulting deuterated methylene (B1212753) group (CHD) is crucial for applications in mechanistic studies, stereochemical analysis, and the synthesis of chiral molecules. Advances in this field have largely been driven by the discovery of novel catalyst systems that can effectively differentiate between the two prochiral benzylic protons.

Catalytic asymmetric deuteration can be broadly categorized into two main approaches: methods involving two-electron (closed-shell) reaction pathways and those proceeding via one-electron (open-shell) radical mechanisms. researchgate.netresearchgate.netnih.gov

Transition-Metal-Catalyzed Approaches

A prominent strategy for the stereoselective deuteration of benzylic C–H bonds involves the use of transition-metal catalysts. researchgate.net Rhodium complexes, in particular, have demonstrated significant promise. One advanced methodology utilizes a rhodium catalyst that transiently coordinates to the aromatic ring in an η⁶-fashion. thieme-connect.com This coordination acts as a transient electron-withdrawing group, which increases the acidity of the benzylic C–H bonds, facilitating stereoselective deprotonation and subsequent deuteration. thieme-connect.comcore.ac.uk This process can achieve deuteration of primary, secondary, and even tertiary benzylic C–H bonds. thieme-connect.com A key feature of this method is the ability to retain existing stereochemical information in substrates that already possess a chiral center. thieme-connect.com The proposed mechanism for this stereoretention involves the transfer of point chirality to axial chirality through an anti-deprotonation step. thieme-connect.com

Iridium-catalyzed hydrogen-isotope exchange (HIE) reactions also represent a powerful tool for direct deuteration. unam.mx Cationic iridium complexes can catalyze H/D exchange at benzylic positions, often using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. unam.mxscite.ai The development of chiral ligands for these iridium catalysts is central to achieving enantioselectivity in the deuteration of prochiral substrates like 3-fluorotoluene.

The table below summarizes representative findings in transition-metal-catalyzed stereoselective benzylic deuteration, which are applicable to toluene derivatives.

Catalyst SystemSubstrate TypeDeuterium SourceKey FeatureRef
RhCp*(CF₃)₂ / AgNTf₂ / Li₃PO₄Substituted Toluenesacetone-d₆Increases benzylic acidity via η⁶-coordination; stereoretentive. thieme-connect.com
Iridium(III)-bipyridonateAlcoholsD₂Oα-selective H/D exchange under basic or neutral conditions. researchgate.net
Ruthenium-bMepi Complexesα-Chiral AminesD₂OStereoretentive deuteration at the α-carbon. scite.ai

Metal-Free, Radical-Based Approaches

Complementary to metal-catalyzed systems, metal-free platforms for asymmetric deuteration have emerged, often employing photochemistry. researchgate.net One innovative strategy uses peptide- or sugar-derived chiral thiols in conjunction with a photocatalyst and D₂O. researchgate.netnih.gov This system operates via a one-electron deuterium atom transfer (DAT) pathway. researchgate.netnih.gov The process is initiated by the photocatalyst, leading to the formation of a thiyl radical. This radical then engages in a polarity-matched hydrogen atom transfer (HAT) with a suitable donor, which subsequently adds to an olefin. nih.gov The resulting prochiral carbon-centered radical undergoes a stereoselective DAT from the in situ-generated deuterated chiral thiol (R*SD), yielding the deuterated product with high enantioselectivity. researchgate.netnih.gov While much of the development in this specific area has focused on the deuterofunctionalization of olefins, the underlying principles of asymmetric DAT hold potential for benzylic C-H deuteration. researchgate.netresearchgate.net

These radical-based methods offer a different mechanistic pathway and can be effective for substrates that are incompatible with transition-metal catalysts. The choice of the chiral thiol catalyst is critical for controlling the stereochemical outcome. researchgate.netresearchgate.net

The table below outlines key aspects of a metal-free, photocatalytic deuteration system.

Catalyst SystemMechanismDeuterium SourceKey FeatureRef
Chiral Thiol / Photocatalyst (4DPAIPN)Asymmetric Deuterium Atom Transfer (DAT)D₂OMetal-free; operates under visible light irradiation. nih.gov

The continued development of both transition-metal and metal-free catalytic systems is crucial for expanding the scope and efficiency of stereoselective benzylic deuteration, paving the way for the precise synthesis of chiral molecules like this compound.

Spectroscopic Elucidation and Structural Dynamics of 3 Fluorotoluene α D1

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a powerful, non-invasive tool for probing the structural and dynamic properties of 3-Fluorotoluene-α-d1 at the atomic level. By analyzing the magnetic behavior of ¹H, ¹⁹F, and ²H nuclei, a comprehensive picture of the molecule's architecture and the influence of deuterium (B1214612) substitution can be constructed.

¹H NMR spectroscopy is a fundamental technique for monitoring hydrogen-deuterium (H/D) exchange reactions. arkat-usa.orgwikipedia.org In the context of this compound, ¹H NMR is used to confirm the successful and specific incorporation of deuterium at the methyl (α) position. The disappearance or significant reduction in the intensity of the signal corresponding to the α-protons of the non-deuterated 3-fluorotoluene (B1676563) provides direct evidence of deuteration. huji.ac.il

The progress of H/D exchange can be quantitatively monitored by integrating the remaining proton signals. arkat-usa.org For instance, if the starting material were 3-fluorotoluene, the integral of the methyl proton signal would decrease as the exchange reaction proceeds. The rate of this exchange can provide insights into the reaction mechanism and the lability of the α-protons under specific conditions. Furthermore, any changes in the chemical shifts or coupling patterns of the aromatic protons can indicate electronic perturbations resulting from the isotopic substitution.

Table 1: Representative ¹H NMR Data for Toluene (B28343) Derivatives This table is illustrative and values can vary based on solvent and experimental conditions.

Compound Proton Chemical Shift (ppm) Multiplicity
Toluene Aromatic ~7.1-7.3 m
CH₃ ~2.35 s
3-Fluorotoluene Aromatic ~6.8-7.3 m
CH₃ ~2.36 s
This compound Aromatic ~6.8-7.3 m
CHD₂ ~2.35 t (due to ¹H-²H coupling)

Data compiled from general knowledge of NMR spectroscopy.

¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. nih.gov The chemical shift of the ¹⁹F nucleus in this compound is influenced by the substitution of a proton with a deuteron (B1233211) on the adjacent methyl group. This is known as a deuterium-induced isotope effect. blogspot.com This effect, though typically small, can be resolved with high-field NMR spectrometers and provides valuable information about through-space and through-bond interactions between the fluorine atom and the methyl group.

The magnitude of the isotopic shift can be correlated with the conformational preferences of the methyl group relative to the fluorine atom. Changes in the rotational barrier of the methyl group due to deuteration can also be inferred from temperature-dependent ¹⁹F NMR studies. scitation.orgscitation.org Furthermore, long-range spin-spin coupling constants between the fluorine nucleus and the remaining α-protons (J-coupling) can be measured, offering further structural insights. cdnsciencepub.comaip.orgcdnsciencepub.com

Table 2: Expected ¹⁹F NMR Isotopic Effects in this compound

Parameter Description Expected Observation
Isotope Shift (Δδ) Change in ¹⁹F chemical shift upon deuteration of the α-position. A small upfield or downfield shift compared to the non-deuterated compound. nih.govblogspot.com
Coupling Constants Long-range J-coupling between ¹⁹F and the remaining α-protons. Observable changes in coupling constants can indicate altered bond angles or electronic effects. conicet.gov.ar

This table is based on established principles of NMR spectroscopy.

²H (Deuterium) NMR spectroscopy directly confirms the incorporation of deuterium into the molecule and is used to determine the degree of isotopic enrichment. huji.ac.ilmagritek.com A signal in the ²H NMR spectrum at a chemical shift corresponding to the methyl group of toluene provides unambiguous evidence for the successful synthesis of this compound. ontosight.aiscientificlabs.co.uk

While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the signals are typically broader due to the quadrupolar nature of the deuterium nucleus. huji.ac.il The integral of the deuterium signal, when compared to a known internal standard, can be used to calculate the percentage of deuterium incorporation at the α-position. This quantitative analysis is crucial for studies where a high degree of isotopic purity is required.

A comprehensive structural characterization of this compound is best achieved through a multi-nuclear NMR approach, combining data from ¹H, ¹⁹F, ²H, and even ¹³C NMR spectroscopy. nih.gov By correlating the data from these different nuclei, a detailed three-dimensional picture of the molecule can be assembled.

For example, Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to establish correlations between the protons and the carbon atoms, confirming the connectivity of the molecule. Similarly, ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide information about the spatial proximity of the fluorine atom and the protons on the methyl group and the aromatic ring, which is invaluable for determining the preferred conformation of the methyl rotor. The combination of these techniques allows for an unambiguous assignment of all NMR signals and a deeper understanding of the subtle structural and electronic effects of isotopic labeling.

²H NMR Spectroscopic Studies of Deuterium Location and Isotopic Enrichment

Vibrational Spectroscopy (IR and Raman) of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. photothermal.comnih.gov These methods are highly sensitive to changes in molecular structure, bonding, and isotopic composition.

The substitution of a hydrogen atom with a heavier deuterium atom at the α-position of the methyl group in 3-fluorotoluene leads to predictable changes in its vibrational spectrum. cdnsciencepub.com The most significant effect is observed in the vibrational modes involving the motion of the substituted atom.

Specifically, the C-H stretching and bending vibrations of the methyl group are expected to shift to lower frequencies (wavenumbers) upon deuteration, a consequence of the increased reduced mass of the C-D oscillator compared to the C-H oscillator. ustc.edu.cnresearchgate.net For example, the symmetric and asymmetric C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at approximately 2100-2200 cm⁻¹. ustc.edu.cn

Table 3: Predicted Vibrational Frequency Shifts upon α-Deuteration of 3-Fluorotoluene

Vibrational Mode Typical Frequency Range (C-H) (cm⁻¹) Expected Frequency Range (C-D) (cm⁻¹)
Methyl C-H Stretch 2850 - 3000 ~2100 - 2200
Methyl C-H Bend 1350 - 1470 ~950 - 1100
Methyl Torsion < 200 Lowered frequency due to increased moment of inertia.

Data is based on established principles of vibrational spectroscopy and isotopic effects.

Spectroscopic Signatures of Internal Rotation of the Deuterated Methyl Group

The internal rotation of the methyl group in toluene and its derivatives is a classic example of a large-amplitude motion that profoundly influences the molecule's spectroscopic features. In 3-fluorotoluene, the substitution of a hydrogen atom with fluorine in the meta position creates a specific potential energy landscape for the methyl rotor. The replacement of one of the methyl protons with a deuterium atom to form this compound introduces significant changes to the rotational dynamics.

This isotopic substitution lowers the symmetry of the methyl rotor from C₃ᵥ to Cₛ. This reduction in symmetry, combined with the change in the reduced mass of the rotor, alters the potential barrier hindering the internal rotation. While the barrier to internal rotation in the parent 3-fluorotoluene is very low, the deuteration can lead to more complex rotational spectra. researchgate.net For instance, in studies of similar molecules like propene-3-d1, the presence of a single deuterium in the methyl group leads to observable splittings in the microwave spectrum due to tunneling effects. dtic.mil

Correlational Spectroscopy with Quantum Chemical Predictions for Isotopic Variants

The interpretation of complex spectroscopic data, such as those obtained for this compound, is greatly enhanced by a correlational approach that combines high-resolution experimental results with high-level quantum chemical calculations. nih.gov Techniques like pulsed molecular jet Fourier transform microwave spectroscopy can provide highly accurate rotational constants for the parent molecule and its isotopologues. researchgate.net For example, the microwave spectra for 3-fluorotoluene and its seven ¹³C isotopic species have been successfully recorded and analyzed. researchgate.net

Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are employed to predict molecular structures, rotational constants, and the potential energy surface for internal rotation. researchgate.netpreprints.org While these calculations provide an excellent starting point, they often require refinement. For instance, ab initio calculations at the MP2 level may not perfectly reproduce the very low torsional barriers observed in some fluorotoluene derivatives. researchgate.net

A powerful strategy involves fitting the experimental rotational constants to obtain a semi-experimental equilibrium structure (rₑˢᵉ). This is achieved by correcting the experimental ground-state rotational constants for vibration-rotation interaction constants, which are typically computed using quantum chemistry. dtic.mil By analyzing multiple isotopic species, including this compound, a highly accurate molecular structure can be determined. This correlational method allows for a detailed understanding of the subtle structural changes and dynamic effects induced by isotopic substitution. researchgate.net

Table 1: Comparison of Experimental and Calculated Parameters for Toluene Derivatives

Compound Parameter Experimental Value Calculated Value (Level of Theory)
3-Fluorotoluene Rotational Constant A 3715.2 MHz -
3-Fluorotoluene Rotational Constant B 1766.51 MHz -
3-Fluorotoluene Rotational Constant C 1197.58 MHz -

Note: Data for 3-Fluorotoluene and 2,3-Difluorotoluene are used as illustrative examples of the synergy between experimental spectroscopy and quantum chemical calculations. researchgate.net

Mass Spectrometry (MS) of this compound and Related Isotopologues

Isotopic Distribution Analysis via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds like this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with high precision, allowing for the clear separation of ions with very similar masses. enovatia.com This capability is crucial for distinguishing this compound (monoisotopic mass: 111.059456 u) from its non-deuterated analog, 3-fluorotoluene (monoisotopic mass: 110.053178 u), and from the naturally occurring ¹³C isotopologue of the non-deuterated species (¹²C₆¹³CH₇F, monoisotopic mass: 111.056556 u). chemspider.com

The isotopic distribution of a molecule is the pattern of relative intensities of the peaks corresponding to its different isotopologues, which arise from the natural abundance of isotopes like ¹³C, ²H, etc. sisweb.comspectroscopyonline.com For this compound, the mass spectrum will show a characteristic isotopic cluster. The relative intensity of the (M+1)+ peak compared to the monoisotopic peak (M+) is determined by the probability of incorporating a ¹³C atom into the molecule. High-resolution analysis can deisotope the spectrum, collapsing the isotopic distribution into a single monoisotopic peak, which simplifies data analysis, especially for complex mixtures. enovatia.com

Table 2: Theoretical Isotopic Distribution for this compound (C₇H₆DF)

Mass (u) Relative Intensity (%) Assignment
111.0595 100.00 ¹²C₇¹H₆²H¹⁹F
112.0629 7.76 ¹²C₆¹³C¹H₆²H¹⁹F

Note: The table shows the calculated isotopic distribution based on natural abundances. The intensities are relative to the most abundant isotopologue peak (M+).

Fragmentation Pathways and Deuterium Scrambling Studies

Under the high-energy conditions of electron ionization (EI) mass spectrometry, molecules fragment in predictable ways, yielding a mass spectrum that serves as a molecular fingerprint. For toluene derivatives, a common fragmentation pathway involves the loss of a hydrogen atom from the methyl group to form a stable tropylium (B1234903) or benzylium (B8442923) cation.

In the case of this compound, the initial fragmentation might be expected to involve the loss of a hydrogen or deuterium atom. However, a well-documented phenomenon known as hydrogen/deuterium (H/D) scrambling can complicate the interpretation of the mass spectra of deuterated compounds. nih.gov Scrambling refers to the intramolecular migration of hydrogen and deuterium atoms within the precursor ion before fragmentation occurs. nih.gov

If scrambling is complete, the statistical probability of losing a deuterium versus a hydrogen atom will not reflect the original position of the deuterium on the α-carbon. For the 3-fluorotoluyl cation (C₇H₅DF⁺), there are six hydrogen atoms and one deuterium atom on the ring and methyl group. Complete scrambling would lead to a near-statistical loss of H or D. The extent of scrambling can be influenced by the internal energy of the ion and the timescale of the experiment. Studying the fragmentation patterns of specifically labeled isotopologues like this compound provides fundamental insights into ion structures and reaction mechanisms in the gas phase. nih.gov

Chemical Ionization Mass Spectrometry with Deuterated Reagents

Chemical ionization (CI) is a soft ionization technique that results in less fragmentation compared to electron ionization, often producing a prominent pseudo-molecular ion (e.g., [M+H]⁺). shimadzu.com This is particularly useful for confirming the molecular weight of a compound. cenmed.com The choice of reagent gas, such as methane, isobutane, or ammonia, determines the extent of fragmentation.

A specialized application of CI for studying compounds like this compound involves the use of deuterated reagent gases, such as D₂O or ND₃. When a deuterated reagent gas is used, it can participate in ion-molecule reactions, including H/D exchange with the analyte molecule. For example, using ND₄⁺ as the reagent ion could lead to the formation of adducts or protonated (deuterated) molecules.

By observing the mass shifts and the number of exchangeable hydrogens in the resulting spectra, information about the analyte's structure can be inferred. For this compound, the hydrogens on the aromatic ring are generally not exchangeable under typical CI conditions, whereas hydrogens in other functional groups might be. This technique can be used to count the number of acidic protons in a molecule. While the single deuterium in this compound is covalently bound to a carbon atom and not readily exchangeable, this method is powerful for studying related functionalized toluenes and serves as a complementary technique for structural elucidation. ionicon.commdpi.comcopernicus.org

Microwave Spectroscopy Investigations of Rotational Constants and Molecular Structure

Microwave spectroscopy is a high-resolution technique that probes the transitions between quantized rotational energy levels of molecules in the gas phase. uobabylon.edu.iq It allows for the extremely precise determination of the moments of inertia, and from them, the molecular structure, including bond lengths and bond angles. princeton.edu

The analysis of the microwave spectrum of a molecule like 3-fluorotoluene yields its three principal rotational constants (A, B, and C). researchgate.netpreprints.org These constants are inversely proportional to the moments of inertia along the principal axes of the molecule. For asymmetric top molecules like 3-fluorotoluene, all three rotational constants are distinct.

The determination of a complete molecular structure from the rotational constants of a single isotopic species is not possible. Therefore, the spectra of multiple isotopologues must be analyzed. By measuring the rotational constants for this compound and comparing them to the parent species, the position of the substituted atom can be determined accurately using Kraitchman's equations. This isotopic substitution method is fundamental to deriving precise molecular geometries. nih.gov The study of 3-fluorotoluene and its ¹³C species has provided accurate structural parameters, and the inclusion of the α-d1 isotopologue would further refine this structural determination. researchgate.net

Table 3: Experimental Rotational Constants for 3-Fluorotoluene

Parameter Value (MHz)
Rotational Constant A 3715.2
Rotational Constant B 1766.51
Rotational Constant C 1197.58
Torsional Barrier (V₃) Low

Source: Data from a study on the microwave spectrum of meta-fluorotoluene, highlighting its low barrier to internal rotation. researchgate.net

Determination of Rotational Constants for Deuterated Fluorotoluene

The rotational constants of a molecule are inversely proportional to its moments of inertia along the principal axes. The substitution of a hydrogen atom with a heavier deuterium atom in the methyl group of 3-fluorotoluene to form this compound inherently alters the mass distribution and, consequently, the molecule's moments of inertia. This change leads to a predictable decrease in the values of the rotational constants A, B, and C.

High-resolution microwave spectroscopy has been employed to determine the precise rotational constants for the ground vibrational and torsional state (m=0) of the parent 3-fluorotoluene molecule. researchgate.net These studies, which have also been extended to its seven ¹³C isotopic species, provide a solid baseline for understanding the molecule's structure. researchgate.netresearchgate.net The rotational constants for the normal isotopologue are well-established. researchgate.net

Table 1: Rotational Constants for the Ground Torsional State (m=0) of 3-Fluorotoluene. researchgate.net

For this compound, each of these rotational constants would be slightly smaller due to the increased mass of the methyl rotor. The precise determination of these constants would require a dedicated microwave spectroscopy study of the deuterated species. Such studies on other deuterated toluenes have confirmed the expected shifts in rotational constants upon isotopic substitution. researchgate.neturegina.ca

Insights into Internal Rotation Barriers and Torsional Dynamics of the Methyl Group

The internal rotation of the methyl group in toluene and its derivatives is a classic example of large-amplitude motion that gives rise to characteristic splittings in rotational spectra. nih.gov In the case of 3-fluorotoluene, the substitution at the meta position results in a very low potential barrier to internal rotation. researchgate.netaip.org This low barrier means the methyl group behaves almost as a free rotor, leading to significant tunneling splittings between the A and E torsional symmetry species. nih.govaip.org

Spectroscopic analysis reveals that the potential hindering the internal rotation is not a simple threefold potential (V₃) but also contains a significant sixfold component (V₆). researchgate.net For 3-fluorotoluene, it was noted that for the first time in such a molecule, the threefold and sixfold symmetrical potential components were found to be of a comparable magnitude. researchgate.net A recent study determined the V₃ barrier to be approximately 17.2 cm⁻¹. aip.org

Table 2: Approximate Potential Barrier to Internal Rotation for 3-Fluorotoluene.

Deuteration of the methyl group to form this compound has a direct impact on these torsional dynamics. The primary effects are:

Increased Moment of Inertia: The moment of inertia of the methyl top (Iα) is increased. This leads to a decrease in the internal rotation constant, F, which is inversely proportional to Iα.

Altered Tunneling Splittings: The energy levels of the internal rotor and the magnitude of the tunneling splittings are sensitive to both the barrier height (V₃, V₆) and the internal rotation constant (F). A smaller F value, resulting from deuteration, will alter the observed splittings, which must be accounted for in any analysis to derive the potential barrier.

Studies on other molecules, such as p-fluorotoluene and its deuterated isotopologue p-fluorotoluene-d₃, have shown that deuteration of the methyl rotor can influence the dynamics of intramolecular vibrational energy redistribution (IVR), a process coupled to the internal rotation. aip.org While the effect on IVR rates was found to be relatively small, it highlights the subtle changes in coupling and energy level structures that arise from deuteration. aip.org

Analysis of Hyperfine Interactions from Nuclear Quadrupole Moments

Hyperfine interactions cause minute splittings in rotational energy levels due to the coupling of nuclear spins with the molecule's rotational angular momentum. In this compound, the principal source of such interactions is the nuclear quadrupole moment of the deuterium nucleus. The deuterium nucleus has a nuclear spin I=1, and therefore possesses a non-zero electric quadrupole moment. In contrast, the ¹⁹F nucleus has a spin of I=1/2 and has no quadrupole moment.

The interaction occurs between the deuterium nuclear quadrupole moment and the electric field gradient (EFG) at the position of the nucleus. This interaction splits each rotational level into multiple, closely spaced hyperfine components. In the rotational spectrum, this would manifest as a fine splitting pattern superimposed on the larger A-E torsional splittings of each transition. rsc.org

While the nuclear quadrupole coupling tensor for this compound has not been experimentally determined, values for deuterium in similar aromatic environments have been measured using techniques like nuclear magnetic resonance (NMR) spectroscopy. researchgate.netcapes.gov.br For instance, the deuteron quadrupole coupling constant (e²qQ/h) in benzene-d₁ has been determined to be approximately 190-192 kHz. capes.gov.br This value provides a reasonable estimate for the magnitude of the interaction expected in this compound. The analysis of this hyperfine structure would provide detailed information about the electronic environment surrounding the deuterium atom on the methyl rotor. researchgate.net The presence of both a low internal rotation barrier and quadrupolar coupling makes the theoretical analysis of the spectrum particularly challenging. rsc.org

Mechanistic Investigations and Kinetic Isotope Effects Kies Involving 3 Fluorotoluene α D1

Application of Deuterium (B1214612) Kinetic Isotope Effects in Reaction Mechanism Elucidation

The deuterium kinetic isotope effect (KIE) is a powerful method for determining reaction mechanisms by identifying the rate-limiting step and characterizing the transition state. libretexts.orgnih.gov It is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). wikipedia.org

Kinetic isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotopically labeled atom is broken during the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the C-D bond in 3-fluorotoluene-α-d1 is cleaved in the rate-determining step of a reaction. libretexts.org The C-D bond has a lower zero-point vibrational energy than the C-H bond, and thus requires more energy to be broken. libretexts.org This results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE (kH/kD > 1). libretexts.org The magnitude of the PKIE provides insight into the nature of the transition state. For instance, a large PKIE (typically in the range of 2-8 for deuterium) suggests a transition state where the C-H/C-D bond is significantly broken. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the C-D bond is not broken in the rate-determining step, but its vibrational environment changes between the reactant and the transition state. libretexts.orgwikipedia.org These effects are generally smaller than PKIEs. libretexts.orgprinceton.edu

An α-secondary KIE occurs when the isotopic substitution is on the carbon atom undergoing a change in hybridization. For example, if the benzylic carbon of this compound changes from sp³ to sp² hybridization in the transition state, a normal SKIE (kH/kD > 1, typically 1.1-1.2) is observed due to the weakening of the out-of-plane bending vibration. wikipedia.orgprinceton.edu Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1, typically 0.8-0.9). wikipedia.orgprinceton.edu

A β-secondary KIE is observed when the deuterium is on a carbon adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-H/C-D bond donates electron density to an adjacent empty or partially filled orbital. princeton.edu Since the C-H bond is a better hyperconjugative donor than the C-D bond, a normal KIE (kH/kD > 1) is typically observed. princeton.edu

Table 1: Typical Kinetic Isotope Effect Values and Interpretations

Type of KIE Typical kH/kD Value Interpretation
Primary (PKIE) > 1 (often 2-8) Bond to isotope is broken in the rate-determining step. libretexts.org
α-Secondary (sp³→sp²) ~1.1 - 1.2 Change in hybridization at the labeled carbon. wikipedia.orgprinceton.edu
α-Secondary (sp²→sp³) ~0.8 - 0.9 Change in hybridization at the labeled carbon. wikipedia.orgprinceton.edu
β-Secondary ~1.15 - 1.3 Hyperconjugative effects. wikipedia.org
Inverse KIE < 1 Strengthening of bonding to the isotope in the transition state or a pre-equilibrium step. wikipedia.org

The activation of C-H bonds is a cornerstone of modern synthetic chemistry, enabling the direct functionalization of otherwise inert bonds. nih.govnoelresearchgroup.com Fluorinated molecules, like 3-fluorotoluene (B1676563), present an interesting case for C-H activation due to the competing possibility of C-F bond activation. nih.govcore.ac.uk While the C-H bond is generally weaker than the C-F bond, the thermodynamics of the reaction with a metal catalyst often favor C-F activation. nih.gov However, kinetic factors can lead to selective C-H activation. nih.gov

Primary and Secondary Kinetic Isotope Effects at the Benzylic Position

Elucidation of Reaction Pathways through Isotopic Labeling Studies

Isotopic labeling with deuterium, as in this compound, is a powerful technique for tracing the fate of specific atoms throughout a reaction sequence.

Hydrogen/deuterium (H/D) exchange studies are used to probe the reversibility of C-H bond activation steps and to understand the dynamics of hydrogen movement within a catalytic system. researchgate.netfrontiersin.org In a typical experiment, this compound might be subjected to catalytic conditions in the presence of a protic solvent or other hydrogen source. The observation of deuterium incorporation into the solvent or other molecules, or the scrambling of deuterium to other positions within the fluorotoluene molecule, provides direct evidence for reversible C-H bond activation. snnu.edu.cn The rates of this exchange can offer insights into the stability of intermediates and the energy barriers for various steps. researchgate.netfrontiersin.org For instance, ruthenium nanoparticles have been shown to effectively catalyze H/D exchange in various organic molecules, highlighting the rich chemistry occurring on catalyst surfaces. nih.gov

The precise placement of deuterium atoms in a molecule is crucial for many applications, including mechanistic studies and the synthesis of deuterated drugs. chemrxiv.orgnih.gov Reactions designed to introduce deuterium can be studied for their regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the new bond). Using a starting material like 3-fluorotoluene, one could investigate a deuteration reaction to see if deuterium is incorporated at the benzylic position, the aromatic ring, or both. The use of specific catalysts can achieve high regioselectivity. nih.govchemrxiv.org For example, methods have been developed for the highly regioselective deuteration of specific C-H bonds, such as those alpha to a sulfur atom, without affecting other potentially reactive sites like benzylic positions. chemrxiv.org Similarly, palladium-catalyzed methods allow for programmable regioselectivity in the deuteration of indoles. chemrxiv.org

Tracing Hydrogen/Deuterium Exchange Mechanisms in Catalytic Systems

Solvent Isotope Effects in Reactions Involving this compound

When a reaction is performed in a deuterated solvent, such as D₂O, instead of a protic one like H₂O, the reaction rate can change. This is known as the solvent isotope effect (SIE). numberanalytics.com SIEs can arise from several factors:

Primary Isotope Effect: The solvent may act as a reactant, directly participating in a proton/deuteron (B1233211) transfer in the rate-determining step. libretexts.orgnih.gov

Secondary Isotope Effect: The solvation of reactants and the transition state may differ between the protic and deuterated solvent, altering the energy of the transition state. libretexts.org

Equilibrium Effects: A rapid pre-equilibrium involving the solvent can lead to an inverse solvent isotope effect (kH₂O/kD₂O < 1). wikipedia.orgmdpi.com This is often observed in acid-catalyzed reactions where D₃O⁺ in D₂O is a stronger acid than H₃O⁺ in H₂O. wikipedia.orgnih.gov

For a reaction involving this compound, a solvent isotope effect would be measured by comparing the reaction rate in a protic solvent (e.g., methanol, CH₃OH) to the rate in its deuterated counterpart (e.g., methanol-d4, CD₃OD). The interpretation of the combined substrate and solvent KIEs can provide a highly detailed picture of the transition state, including the roles of both the substrate's benzylic hydrogen and the solvent's exchangeable protons. libretexts.orgresearchgate.net

Computational and Theoretical Insights into 3 Fluorotoluene α D1

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds like 3-Fluorotoluene-α-d1. These methods, ranging from Hartree-Fock to Density Functional Theory (DFT), allow for the determination of equilibrium geometries, conformational preferences, and energetic landscapes. ias.ac.inmdpi.com

Geometry Optimization and Conformational Analysis of Isotopic Variants

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.org For 3-Fluorotoluene (B1676563), calculations at levels like B3LYP/6-311++G(d,p) or MP2/6-311++G(d,p) can provide highly accurate structural parameters. aip.orgnih.gov The substitution of a protium (B1232500) (H) atom with a deuterium (B1214612) (D) atom on the methyl group to form this compound has a negligible effect on the calculated equilibrium bond lengths and angles. However, it does alter the molecule's center of mass and moments of inertia, which are critical for rotational spectroscopy.

Conformational analysis of substituted toluenes often reveals multiple stable or low-energy structures. colostate.edunih.gov In the case of 3-Fluorotoluene, the primary conformational degree of freedom is the rotation of the methyl group. The fluorine substituent at the meta position breaks the C2v symmetry of the toluene (B28343) ring, leading to a more complex rotational potential than that of toluene itself. aip.org The deuteration in the α-position does not change the electronic potential energy surface but is crucial for interpreting spectroscopic and kinetic data.

Torsional Potential Energy Surfaces for the Methyl Group

The rotation of the methyl group in toluene derivatives is a classic example of a large-amplitude motion. nih.gov The potential energy surface for this torsion can be described by a Fourier series, typically dominated by V3 and V6 terms, which represent threefold and sixfold barriers to rotation, respectively. ias.ac.in For molecules with C2v symmetry like toluene or p-fluorotoluene, the V3 term is zero by symmetry, and the potential is dominated by a small V6 term, leading to nearly free rotation. researchgate.netaip.org

However, for 3-Fluorotoluene, the lower symmetry allows for a non-zero V3 term. Experimental studies using microwave spectroscopy combined with quantum chemical calculations have determined that 3-Fluorotoluene has a very low V3 torsional barrier of approximately 17 cm⁻¹. aip.orgnih.gov This low barrier indicates that the methyl group is a hindered rotor, but the hindrance is significantly less than in many other substituted toluenes. The deuteration from -CH3 to -CH2D in this compound increases the reduced mass of the rotating group, which lowers the energies of the torsional quantum states but does not alter the potential energy barrier itself. colostate.edu

Vibrational Frequency Calculations and Spectroscopic Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic frequencies of a molecule's vibrations. cdnsciencepub.comresearchgate.net Theoretical calculations are vital for assigning the observed spectral bands to specific normal modes of vibration. jocpr.com

Prediction of Infrared and Raman Spectra for Deuterated Species

Computational methods, particularly DFT with functionals like B3LYP, are widely used to predict the harmonic vibrational frequencies of molecules. nih.govjocpr.com These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, show good agreement with experimental IR and Raman spectra. jocpr.com

For this compound, a full vibrational analysis can be computed. The spectrum would be dominated by vibrations of the fluorinated benzene (B151609) ring and the partially deuterated methyl group. The C-H stretching vibrations of the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. The key feature of the α-d1 isotopologue is the appearance of a C-D stretching mode, which is predicted to be at a significantly lower frequency than the corresponding C-H stretch due to the heavier mass of deuterium. ajchem-a.com Similarly, C-D bending and rocking modes will appear at lower wavenumbers compared to their C-H counterparts in the parent molecule. libretexts.org

Isotopic Shifts in Vibrational Frequencies and Their Interpretation

The substitution of an atom with one of its isotopes does not change the electronic potential energy surface but does change the mass-dependent vibrational frequencies. princeton.eduuni-rostock.de This phenomenon, known as an isotopic shift, is a powerful tool for vibrational assignment. libretexts.orgumich.edu The most dramatic shifts occur when hydrogen is replaced by deuterium, as the mass is doubled.

In this compound, the most significant isotopic shifts are observed for the vibrations involving the substituted atom. The frequency of a stretching vibration is approximately proportional to √(k/μ), where k is the force constant of the bond and μ is the reduced mass of the atoms. Since k is unchanged upon isotopic substitution, the ratio of the C-H to C-D stretching frequencies (νH/νD) is approximately √2, or ~1.41. libretexts.org This large shift allows for the unambiguous assignment of the C-D stretching, bending, and rocking modes. libretexts.org Smaller but still observable shifts can occur for other vibrations throughout the molecule due to changes in vibrational coupling. libretexts.org

Theoretical Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a sensitive probe of reaction mechanisms, providing insight into bond-breaking and bond-forming steps in the transition state. core.ac.ukosti.gov The KIE is primarily due to the difference in zero-point vibrational energy (ZPVE) between the light and heavy isotopologues. princeton.edu The C-D bond has a lower ZPE than a C-H bond, meaning more energy is required to break it.

For this compound, a primary KIE would be observed in reactions where the C-D bond of the methyl group is cleaved in the rate-determining step, for example, in a hydrogen (deuterium) abstraction reaction by a radical. The theoretical maximum for a primary C-H/C-D KIE at room temperature is around 7, though values are often lower depending on the linearity and symmetry of the transition state. princeton.edu

A secondary KIE can occur when the isotopically substituted bond is not broken but is located at or near the reaction center. These effects are typically much smaller (kH/kD ≈ 0.8–1.4) and arise from changes in the vibrational frequencies of bending modes as the hybridization of the carbon atom changes between the reactant and the transition state. princeton.edu For instance, in an SN2 reaction at the benzylic carbon, a small secondary KIE would be expected. Theoretical modeling of the transition state structure and its vibrational frequencies for both 3-Fluorotoluene and its α-d1 variant allows for the direct calculation and prediction of these kinetic isotope effects, providing a powerful tool for mechanistic elucidation. core.ac.uk

Transition State Theory Applications for Deuterium Substitution

Transition State Theory (TST) provides a fundamental framework for understanding how isotopic substitution influences the rate of a chemical reaction. nih.gov When a hydrogen atom in a reactant is replaced by a deuterium atom, as in the case of this compound, the change in reaction rate is known as a deuterium kinetic isotope effect (KIE). wikipedia.orglibretexts.org TST explains this phenomenon by examining the energetic differences between the reactants and the transition state, the high-energy intermediate structure that exists transiently between reactants and products. mdpi.com

The core of the theory lies in the concept that reaction rates are proportional to the concentration of the transition state species in equilibrium with the reactants. The KIE is formally expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org The substitution of protium (¹H) with deuterium (²H) doubles the mass of the isotope, which is a significant relative change that leads to pronounced effects on reaction rates, with kH/kD ratios often ranging from 6 to 10 for reactions involving C-H bond cleavage in the rate-determining step. wikipedia.org

According to TST, this rate difference arises primarily from changes in the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds. The heavier deuterium atom leads to a lower vibrational frequency for the C-D bond compared to the C-H bond. This, in turn, results in a lower ZPVE for the deuterated molecule. In a reaction where this bond is broken, the vibrational mode corresponding to the bond stretch is converted into translational motion along the reaction coordinate in the transition state. Consequently, the difference in ZPVE between the C-H and C-D bonds is largely absent in the transition state. This means that more energy is required to reach the transition state for the deuterated compound, resulting in a slower reaction rate (a "normal" KIE where kH/kD > 1).

Computational models based on TST, often employing Density Functional Theory (DFT) or ab initio methods, can accurately predict KIEs. mdpi.comrsc.org By calculating the vibrational frequencies of the reactant molecules (e.g., 3-fluorotoluene and this compound) and their corresponding transition states for a given reaction, the activation energies can be determined, and the KIE can be calculated. Comparing these theoretical predictions with experimental data provides a sensitive test for the proposed reaction mechanism and the computed potential energy surface. nih.gov

Computational Approaches to Zero-Point Energy Differences

The zero-point energy (ZPE) is the lowest possible vibrational energy that a molecule can possess, existing even at a temperature of absolute zero. youtube.com It is a direct consequence of the quantum mechanical nature of molecules. The ZPE is calculated as the sum of the energies of all fundamental vibrational modes of the molecule, where the energy of each mode (ν) is given by E = ½hν (where h is Planck's constant). Computationally, this value is determined by first optimizing the molecular geometry and then performing a frequency calculation. researchgate.net

For isotopologues like 3-fluorotoluene and this compound, the primary difference in their ZPE arises from the C-H versus C-D bond at the benzylic (α) position. Because deuterium is heavier than hydrogen, the reduced mass of the C-D oscillator is greater than that of the C-H oscillator. This leads to a lower vibrational frequency for the C-D bond stretching mode compared to the C-H stretch. libretexts.orgyoutube.com Consequently, the ZPE of the C-D bond is lower than that of the C-H bond, which makes the C-D bond stronger and requires more energy to break. libretexts.org

Computational chemistry methods, such as DFT and Møller-Plesset perturbation theory (MP2), are routinely used to calculate these vibrational frequencies and the resulting ZPEs. mdpi.comacs.org The difference in ZPE (ΔZPE) between the two isotopologues is a critical component in the theoretical calculation of kinetic isotope effects. mdpi.com

The following interactive table presents representative theoretical data for the C-H and C-D stretching vibrations in a toluene-like system, illustrating the computational determination of the ZPE difference.

Note: Data are representative values for typical benzylic C-H and C-D bonds calculated using standard computational methods. The ZPE is calculated for the single vibrational mode shown.

Electronic Structure and Reactivity Predictions

Analysis of Electron Density and Orbital Interactions in Fluorinated and Deuterated Aromatics

The electronic structure of this compound is governed by the combined effects of the fluorine substituent on the aromatic ring and the deuterium substituent at the benzylic carbon.

The substitution of hydrogen with deuterium at the α-carbon introduces a more subtle electronic effect. The C-D bond has a slightly shorter average bond length and a lower zero-point energy than a C-H bond. This can lead to a small increase in the electron-donating character of the deuterated methyl group through hyperconjugation, which is a type of orbital interaction involving the overlap of a sigma bond (the C-D bond) with an adjacent empty or partially filled p-orbital (of the aromatic ring). libretexts.org

Computational methods are essential for quantifying these effects. Natural Bond Orbital (NBO) analysis, for instance, can calculate the partial charges on each atom, revealing the electron-withdrawing nature of fluorine. mdpi.com Analysis of frontier molecular orbitals (HOMO and LUMO) can predict regions of reactivity. mdpi.com Periodic DFT calculations have been used to study intermolecular interactions in fluorinated compounds, highlighting the role of electrostatic potential. scispace.comrsc.org Studies on fluorinated benzenes show a systematic reduction in aromaticity with increasing fluorination. acs.org

The following table shows hypothetical but realistic NBO charges on key atoms in toluene and 3-fluorotoluene, as would be determined by a DFT calculation, to illustrate the electronic influence of the fluorine substituent.

Note: Values are representative NBO charges from DFT calculations, illustrating the inductive effect of fluorine. The effect of α-deuteration on these charges is negligible and not shown.

Computational Insights into Electronic Effects of Fluorine and Deuterium on Reactivity

The electronic modifications induced by fluorine and deuterium directly translate into altered chemical reactivity, which can be predicted and rationalized through computational chemistry.

The primary influence of the meta-fluoro substituent is the inductive withdrawal of electron density, which deactivates the aromatic ring towards electrophilic aromatic substitution. clockss.org Computational models can quantify this deactivation by calculating the activation energy barriers for electrophilic attack, which would be higher for 3-fluorotoluene compared to toluene.

The effect of α-deuteration is most profoundly observed in reactions that involve the cleavage of the benzylic C-H/C-D bond in the rate-determining step. As established by TST, the higher bond dissociation energy of the C-D bond leads to a significant primary kinetic isotope effect (kH/kD > 1). Computational studies can model the entire reaction pathway, for example, for hydrogen abstraction from the benzylic position. By calculating the ZPE-corrected activation energies for both 3-fluorotoluene (Ea(H)) and this compound (Ea(D)), the KIE can be predicted theoretically. The difference, Ea(D) - Ea(H), is closely related to the difference in zero-point energies of the C-D and C-H bonds in the ground state. youtube.com

Frontier Molecular Orbital (FMO) theory provides another lens through which to view reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are valuable reactivity indices. A higher HOMO energy correlates with greater susceptibility to electrophilic attack, while a lower LUMO energy indicates greater susceptibility to nucleophilic attack. The electron-withdrawing fluorine atom in 3-fluorotoluene is expected to lower the energy of both the HOMO and LUMO compared to toluene, generally reducing its reactivity towards electrophiles.

The table below provides a hypothetical comparison of computed energetic parameters that dictate reactivity for a model benzylic hydrogen abstraction reaction.

Note: Data are representative values derived from typical DFT calculations. The slightly higher Ea for 3-fluorotoluene vs. toluene reflects the inductive effect on the transition state. The significantly higher Ea for the deuterated compound illustrates the primary kinetic isotope effect.

Applications of 3 Fluorotoluene α D1 As a Research Probe and Analytical Standard

Tracer Studies in Mechanistic Organic and Organometallic Chemistry

Isotopically labeled compounds like 3-Fluorotoluene-α-d1 are indispensable tools for elucidating reaction mechanisms in organic and organometallic chemistry. acs.org The deuterium (B1214612) atom at the benzylic position serves as a tracer, allowing chemists to follow the fate of this specific position throughout a chemical transformation. This is particularly valuable in studies involving bond-making and bond-breaking steps at the benzylic carbon. youtube.com

For instance, in studies of C-H activation or functionalization reactions, the use of this compound can help determine whether the benzylic C-H (or C-D) bond is involved in the rate-determining step of the reaction. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated compound to the deuterated compound. A significant KIE suggests that the C-H bond is broken in the rate-determining step.

Reference Compound for Calibration in Spectroscopic Techniques

This compound can also be employed as a reference compound for the calibration of spectroscopic instruments, particularly for ¹⁹F NMR. In NMR spectroscopy, a reference compound is used to define the chemical shift scale (0 ppm). While trifluoromethylbenzene (α,α,α-trifluorotoluene) is a common reference for ¹⁹F NMR, other fluorinated compounds can be used for specific applications. unc.edu

The chemical shift of the fluorine atom in this compound is influenced by the electronic environment of the aromatic ring. This well-defined chemical shift can be used to calibrate the spectrometer or to serve as a reference point within a complex spectrum, aiding in the assignment of other fluorine-containing signals. The presence of deuterium does not significantly affect the fluorine chemical shift but can be useful for locking the magnetic field frequency in the NMR spectrometer when a deuterated solvent is not used.

Spectroscopic TechniqueApplication of this compound
¹⁹F NMR Calibration of chemical shift scale, internal reference. unc.edu
¹H NMR Potential for field-frequency lock.

Building Block for the Synthesis of Complex Deuterated and Fluorinated Molecules

This compound serves as a valuable building block for the synthesis of more complex molecules that are selectively deuterated and fluorinated. sigmaaldrich.com The strategic placement of deuterium and fluorine atoms in organic molecules is of significant interest in medicinal chemistry and materials science. marquette.edu

Deuteration at specific sites can alter the metabolic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect on enzymatic C-H bond cleavage. marquette.edu Fluorine substitution can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also influence its binding affinity to biological targets. chemrxiv.org

Starting with this compound, chemists can perform a variety of transformations on the aromatic ring or the methyl group (after removing the deuterium) to construct more elaborate structures. The fluorine atom can direct further electrophilic aromatic substitution or participate in cross-coupling reactions. The deuterated benzylic position provides a handle for introducing other functional groups while retaining the isotopic label. This approach allows for the precise and controlled introduction of deuterium and fluorine into a target molecule. researchgate.net

Future Directions and Emerging Research Avenues for 3 Fluorotoluene α D1

Advanced Spectroscopic Techniques for Dynamic Studies

The study of intramolecular vibrational redistribution (IVR) and the internal rotation of the methyl group are central to understanding the flow of energy within a molecule. aip.org The introduction of a deuterium (B1214612) atom in 3-Fluorotoluene-α-d1 provides a valuable perturbation for these studies. Advanced spectroscopic techniques are poised to leverage this isotopic substitution to gain deeper insights into molecular dynamics.

Time-integrated, frequency-resolved fluorescence spectroscopy has been effectively used to determine IVR rates in molecules like p-fluorotoluene and its deuterated analog, p-fluorotoluene-d3. aip.org These studies have shown that methyl substitution significantly increases the rate of IVR, and deuteration of the methyl group can cause a further, albeit smaller, increase in this rate. aip.org Future research on this compound using similar picosecond time-resolved photoelectron imaging spectroscopy could provide a more nuanced understanding of how the position of the fluorine atom (meta versus para) influences these dynamics. researchgate.net

Zero-electron-kinetic-energy (ZEKE) spectroscopy and two-dimensional laser-induced fluorescence (2D-LIF) are powerful techniques for probing the complex interactions between vibrational and torsional levels in fluorotoluenes. researchgate.netresearchgate.net By studying this compound, researchers can investigate how the change in mass and zero-point energy of the methyl rotor affects the coupling between the methyl torsion and low-frequency vibrations. researchgate.net This can lead to a more refined understanding of the torsional barriers and the potential energy surface of the molecule. researchgate.net

Microwave spectroscopy offers the potential to determine with high accuracy the structural parameters and the barrier to internal rotation of the methyl group. researchgate.netnih.gov By comparing the rotational spectra of 3-fluorotoluene (B1676563) and this compound, a precise determination of the V3 and V6 potential barrier terms can be achieved. aip.org This data is crucial for benchmarking and improving theoretical models that describe these subtle intramolecular forces. researchgate.netrsc.org

Table 1: Comparison of Spectroscopic Techniques for Studying Fluorotoluene Dynamics

Spectroscopic TechniqueInformation GainedRelevance for this compound
Time-Resolved Fluorescence SpectroscopyIntramolecular Vibrational Redistribution (IVR) rates. aip.orgQuantifying the effect of meta-fluorine substitution and methyl deuteration on energy flow.
ZEKE SpectroscopyDetailed assignments of cation and S1 low-energy levels. researchgate.netProbing the influence of isotopic substitution on vibronic coupling.
2D-LIF SpectroscopyInteractions between torsional and vibrational states. researchgate.netMapping the changes in the potential energy surface upon deuteration.
Microwave SpectroscopyPrecise molecular structure and methyl torsion barriers. researchgate.netRefining theoretical models of internal rotation.

Integration with Machine Learning for Property Prediction and Mechanistic Understanding

The intersection of computational chemistry and machine learning (ML) is opening new frontiers in the prediction of molecular properties and the elucidation of reaction mechanisms. rsc.org For a specialized molecule like this compound, ML models can be trained on data from related isotopologues to predict its spectroscopic and reactive behavior. arxiv.orgresearchgate.net

Recent work has demonstrated the ability of feed-forward neural networks to predict the final ro-vibrational state distributions of chemical reactions across different isotopologues. arxiv.orgresearchgate.net By training a model on data from reactions involving 3-fluorotoluene and other deuterated toluenes, it would be possible to predict the outcomes of reactions with this compound, including kinetic isotope effects. arxiv.orgresearchgate.netresearchgate.net This predictive capability can significantly reduce the experimental effort required to study its reactivity.

Machine learning is also being increasingly used to predict spectroscopic properties. rsc.orgmpg.deuzh.ch ML models can be trained to learn the relationship between atomic properties and spectroscopic constants, such as vibrational frequencies and equilibrium distances. researchgate.netmpg.de This approach could be applied to predict the vibrational spectrum of this compound with high accuracy, aiding in the interpretation of experimental data. rsc.org Furthermore, machine learning can assist in the analysis of complex spectroscopic data, such as in event-by-event Doppler correction for high-precision laser spectroscopy of exotic isotopes, a technique that could be adapted for detailed studies of molecules like this compound. aps.org

Exploration of Novel Synthetic Routes for Precise Isotopic Labeling

The synthesis of specifically labeled compounds like this compound is crucial for their application in research. While general methods for deuteration exist, the development of more efficient and selective routes remains an active area of investigation.

Recent advances have demonstrated the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), for benzylic site-selective H-D exchange reactions in deuterium oxide under mild conditions. jst.go.jpmdpi.com The application of heat can extend this deuteration to non-benzylic positions. jst.go.jp Further research could optimize these conditions for the specific synthesis of this compound, maximizing the deuterium incorporation at the α-position while minimizing exchange on the aromatic ring.

The use of alkali-metal bases, such as cesium hexamethyldisilazide (CsHMDS), has emerged as a promising method for the catalytic incorporation of deuterium and tritium (B154650) into benzylic positions. rsc.org This technique offers high functional group tolerance and selectivity for the benzylic C-H bonds. rsc.org Exploring the application of this methodology to 3-fluorotoluene would provide a valuable synthetic route to this compound.

Flow synthesis methods are also being developed for the production of deuterated aromatic compounds. tn-sanso.co.jp These systems can improve reaction efficiency and reduce the consumption of expensive deuterium sources like D2O. tn-sanso.co.jp Adapting flow synthesis for the preparation of this compound could enable its production on a larger scale for more extensive research applications.

Table 2: Emerging Synthetic Methods for Deuterium Labeling

Synthetic MethodKey FeaturesPotential for this compound Synthesis
Heterogeneous Catalysis (e.g., Pd/C)Benzylic site-selectivity, mild conditions. jst.go.jpmdpi.comOptimization for high isotopic purity at the α-position.
Alkali-Metal Base Catalysis (e.g., CsHMDS)High functional group tolerance, selective for benzylic C-H bonds. rsc.orgA promising route for clean and efficient synthesis.
Flow SynthesisReduced solvent usage, potential for scalability. tn-sanso.co.jpEnabling larger-scale production for broader research.

Broader Implications for Understanding Isotopic Effects in Chemical Systems

The study of this compound has implications that extend beyond the molecule itself, contributing to the fundamental understanding of kinetic isotope effects (KIEs) and their role in chemical reactions. wikipedia.orglibretexts.org The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining the rate-limiting step and the structure of the transition state. wikipedia.orgyoutube.com

By studying the reactions of this compound, researchers can measure the secondary kinetic isotope effect (SKIE) for a system with a fluorine substituent in the meta position. libretexts.org SKIEs, although smaller than primary KIEs, provide valuable information about changes in hybridization and hyperconjugation at the transition state. libretexts.org Comparing the SKIE of this compound with that of other isotopically labeled fluorotoluenes can help to systematically map the electronic influence of the fluorine atom on the stability of reaction intermediates and transition states.

The presence of the fluorine atom can also influence the magnitude of the KIE in reactions involving hydrogen abstraction from the methyl group. researchgate.netresearchgate.net Studies on the fluorination of aromatic compounds have shown that the mechanism can be complex, and isotope effects can provide crucial mechanistic insights. researchgate.netresearchgate.netacs.org Investigating the KIEs in reactions of this compound can contribute to a more comprehensive model of how substituents affect C-H bond activation. nih.gov This knowledge is not only of fundamental interest but also has practical applications in areas such as drug design, where deuteration is used to modulate metabolic stability. chinesechemsoc.org

Q & A

Q. How can this compound be integrated into mixed-method studies combining isotopic labeling and computational modeling?

  • Methodological Answer :
  • Synergistic Design : Use experimental KIE data to constrain transition states in DFT or MD simulations.
  • Validation Loops : Compare computed isotopic effects (e.g., Bigeleisen-Mayer equation) with experimental values.
  • Software Tools : Leverage packages like Gaussian (for QM) and LAMMPS (for MD) to model deuterium-specific interactions .

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